Ethametsulfuron-methyl sodium salt is derived from the parent compound metsulfuron-methyl, which has been modified to enhance its solubility and efficacy as a herbicide. The compound's classification as a sulfonylurea places it within a group known for inhibiting acetolactate synthase, an enzyme critical to the biosynthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis, leading to plant death.
The synthesis of ethametsulfuron-methyl sodium salt involves several steps that typically include the reaction of sulfonyl isocyanate with heterocyclic amines. A notable synthetic route described in patents includes:
The molecular formula for ethametsulfuron-methyl sodium salt is , with a molecular weight of approximately 432.387 g/mol. The structural representation can be described using the following identifiers:
CCOc1nc(NC)nc(NC(=O)N([Na])S(=O)(=O)c2ccccc2C(=O)OC)n1
InChI=1S/C15H18N6O6S.Na/c1-4-27-15-19-12(16-2)17-13(20-15)18-14(23)21-28(24,25)10-8-6-5-7-9(10)11(22)26-3;/q;+1/p-1
The compound features a triazine ring, which is pivotal for its biological activity, along with various functional groups that enhance its solubility and reactivity.
Ethametsulfuron-methyl sodium salt undergoes several important chemical reactions:
The mechanism of action of ethametsulfuron-methyl sodium salt primarily involves the inhibition of acetolactate synthase, an enzyme essential for the synthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By blocking this enzyme, the herbicide disrupts protein synthesis within target plants, leading to stunted growth and eventual death. This process occurs rapidly after application, typically within days to weeks depending on environmental conditions .
Ethametsulfuron-methyl sodium salt exhibits several notable physical and chemical properties:
These properties influence its behavior in agricultural applications and environmental interactions.
Ethametsulfuron-methyl sodium salt is primarily utilized as a herbicide in agricultural practices. Its applications include:
CAS No.: 6596-96-9
CAS No.: 6740-85-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 8028-48-6
CAS No.: 3446-35-3